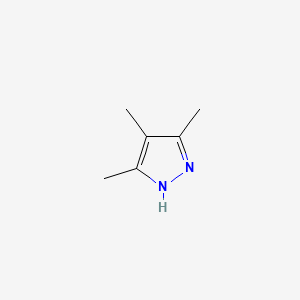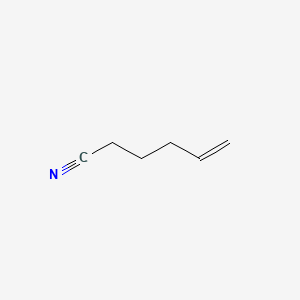
3,4,5-Triméthyl-1H-pyrazole
Vue d'ensemble
Description
3,4,5-Trimethyl-1H-pyrazole: is an organic compound with the chemical formula C6H10N2 . It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform . This compound is part of the pyrazole family, which is known for its diverse applications in various fields of science and industry.
Applications De Recherche Scientifique
3,4,5-Trimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting they interact with a variety of biological targets .
Mode of Action
Pyrazole compounds, in general, are known for their ability to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions with various biological targets .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of pharmacological effects, suggesting that they may induce diverse molecular and cellular changes .
Analyse Biochimique
Biochemical Properties
3,4,5-Trimethylpyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with copper(II) ions, forming complexes that can influence the activity of metalloenzymes. For instance, 3,4,5-Trimethylpyrazole forms a 2:1 ligand-to-metal complex with copper(II) chloride, which adopts a square-pyramidal coordination geometry . These interactions can modulate the catalytic activity of enzymes that require copper as a cofactor, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 3,4,5-Trimethylpyrazole on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,4,5-Trimethylpyrazole can alter the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization. Additionally, its interaction with copper(II) ions can affect the redox state of cells, influencing oxidative stress responses and cellular homeostasis .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethylpyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of 3,4,5-Trimethylpyrazole to copper(II) ions, forming stable complexes that can inhibit or activate metalloenzymes. This binding can lead to changes in enzyme conformation and activity, thereby modulating biochemical pathways. Furthermore, 3,4,5-Trimethylpyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethylpyrazole can vary over time. The stability of 3,4,5-Trimethylpyrazole is an important factor, as it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that 3,4,5-Trimethylpyrazole can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of 3,4,5-Trimethylpyrazole .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethylpyrazole in animal models are dose-dependent. At low doses, 3,4,5-Trimethylpyrazole can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 3,4,5-Trimethylpyrazole can induce adverse effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
3,4,5-Trimethylpyrazole is involved in several metabolic pathways, particularly those related to copper metabolism. It interacts with enzymes that utilize copper as a cofactor, influencing metabolic flux and the levels of various metabolites. Additionally, 3,4,5-Trimethylpyrazole can affect the degradation of other biomolecules, thereby modulating overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethylpyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of 3,4,5-Trimethylpyrazole, affecting its biochemical activity. For example, binding to copper transport proteins can facilitate the cellular uptake and distribution of 3,4,5-Trimethylpyrazole, thereby modulating its effects on cellular processes .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethylpyrazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3,4,5-Trimethylpyrazole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 3,4,5-Trimethylpyrazole is essential for elucidating its precise biochemical roles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4,5-Trimethyl-1H-pyrazole involves the methylation of pyrazole derivatives. For instance, the reaction of pyrazole with methyl iodide in the presence of a base like potassium carbonate can yield 3,4,5-Trimethyl-1H-pyrazole . Another method involves the reaction of 3,4,5-trimethyl-1H-pyrazole with various reagents under controlled conditions .
Industrial Production Methods
Industrial production of 3,4,5-Trimethyl-1H-pyrazole typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated pyrazoles or other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylpyrazole
- 4-Methylpyrazole
- 5-Methylpyrazole
- 3,5-Dimethylpyrazole
Uniqueness
3,4,5-Trimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other methylpyrazoles, it has a higher degree of methylation, which can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
3,4,5-trimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-4-5(2)7-8-6(4)3/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVAAOZUPLEYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203687 | |
| Record name | 3,4,5-Trimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5519-42-6 | |
| Record name | 3,4,5-Trimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U620SU1FNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















